molecular formula C14H22O B13436518 2,4-Di-tert-butylphenol-d21

2,4-Di-tert-butylphenol-d21

Cat. No.: B13436518
M. Wt: 227.45 g/mol
InChI Key: ICKWICRCANNIBI-HLTYWXIHSA-N
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Description

2,4-Di-tert-butylphenol-d21 is a deuterated form of 2,4-Di-tert-butylphenol, a phenolic compound known for its antioxidant properties. This compound is characterized by the presence of two tert-butyl groups attached to the phenol ring, which enhances its stability and reactivity. The deuterated version is often used in scientific research to study reaction mechanisms and pathways due to the presence of deuterium atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Di-tert-butylphenol typically involves the Friedel-Crafts alkylation of phenol with isobutylene. This reaction is catalyzed by strong acids such as triflic acid or solid acids like zeolites. The isobutylene can be generated in situ by the dehydration of tert-butyl alcohol or methyl tert-butyl ether .

Industrial Production Methods

In industrial settings, the production of 2,4-Di-tert-butylphenol involves mixing phenol with a catalyst, followed by the addition of isobutene. The catalyst used is often a transition metal oxide doped molecular sieve, such as La2O3 or CeO2. The reaction is carried out under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,4-Di-tert-butylphenol undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized products.

    Reduction: Reduction reactions can convert the phenol group to a hydroxyl group.

    Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted phenols, quinones, and hydroxylated derivatives .

Scientific Research Applications

2,4-Di-tert-butylphenol-d21 has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism by which 2,4-Di-tert-butylphenol-d21 exerts its effects is through its antioxidant activity. It neutralizes free radicals by donating hydrogen atoms, thereby preventing oxidative damage to cells and materials. The compound also inhibits the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, which contributes to its neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butylphenol: Similar in structure but with tert-butyl groups at the 2 and 6 positions.

    2,4-Di-tert-butylhydroxybenzene: Another phenolic compound with antioxidant properties.

Uniqueness

2,4-Di-tert-butylphenol-d21 is unique due to the presence of deuterium atoms, which makes it particularly useful in studying reaction mechanisms and isotope effects. Its antioxidant properties and ability to inhibit monoamine oxidase also distinguish it from other similar compounds .

Properties

Molecular Formula

C14H22O

Molecular Weight

227.45 g/mol

IUPAC Name

2,3,5-trideuterio-4,6-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]phenol

InChI

InChI=1S/C14H22O/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h7-9,15H,1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3,7D,8D,9D

InChI Key

ICKWICRCANNIBI-HLTYWXIHSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O)[2H]

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)C(C)(C)C

Origin of Product

United States

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